Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)-
Overview
Description
“Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)-” is a chemical compound with the molecular formula C7H8BrNOS and a molecular weight of 234.11 . It contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Scientific Research Applications
Synthesis and Fungicidal Activity
Research has demonstrated the synthesis of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, exploring their fungicidal activities. These compounds were synthesized through reactions with different reagents, confirmed by elemental analysis, IR, 1H-NMR, and mass spectral analysis, highlighting the chemical versatility and potential agricultural applications of these derivatives (Bashandy, M. S., Abdelall, Mahmoud M., & El-Morsy, A., 2008).
Biological Activities
Another study focused on the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, revealing significant immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. These compounds also showed strong cytotoxicity against various carcinoma cells, indicating their potential as multipotent compounds for biomedical applications (Abdel‐Aziz, H., Hamdy, N., Gamal-Eldeen, A., & Fakhr, I., 2011).
Anticancer Potential
The synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moiety was reported, with some compounds exhibiting anticancer activity against liver and breast cancer. This study underscores the potential of Ethanone, 2-bromo-1-(2,4-dimethyl-5-thiazolyl)- derivatives in developing new anticancer agents (Hessien, S., Kadah, M., & Marzouk, N. A., 2009).
Antimicrobial and Antimalarial Activities
A study on microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives highlighted their antimicrobial and antimalarial activities. These findings suggest the potential of these compounds in treating infections and malaria, showcasing the broad spectrum of biological activities associated with thiazole derivatives (Vekariya, R. H., Patel, K. D., Vekariya, M., Prajapati, N. P., Rajani, D., Rajani, S. D., & Patel, H., 2017).
Properties
IUPAC Name |
2-bromo-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c1-4-7(6(10)3-8)11-5(2)9-4/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUIFJAYRBVUDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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